Losartan Methyl Ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

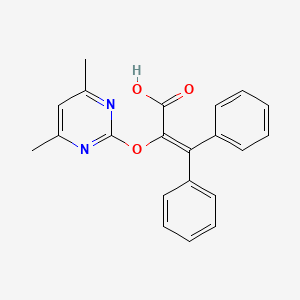

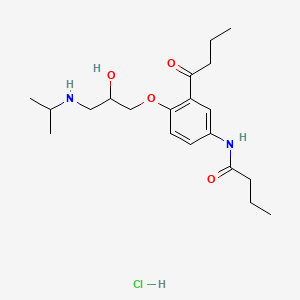

Losartan Methyl Ether is a derivative of Losartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound retains the core structure of Losartan but includes a methyl ether group, which can influence its chemical properties and biological activity.

Mechanism of Action

Target of Action

Losartan Methyl Ether, commonly known as Losartan, is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor . This receptor is a key component of the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure and cardiovascular function .

Mode of Action

Losartan works by reversibly and competitively blocking the binding of Angiotensin II to the AT1 receptor . This prevents the vasoconstrictor and aldosterone-secreting effects of Angiotensin II . Losartan and its active metabolite bind the AT1 receptor with 1000 times more affinity than they bind to the AT2 receptor .

Biochemical Pathways

The primary biochemical pathway affected by Losartan is the Renin-Angiotensin System (RAS) . The formation of Angiotensin II, a potent vasoconstrictor, is catalyzed by the Angiotensin I-Converting Enzyme (ACE) through proteolytic cleavage of Angiotensin I . By blocking the AT1 receptor, Losartan inhibits the effects of Angiotensin II, leading to vasodilation and a reduction in blood pressure .

Pharmacokinetics

Following oral administration, Losartan is rapidly absorbed, reaching maximum concentrations 1-2 hours post-administration . Approximately 14% of a Losartan dose is converted to the pharmacologically active E 3174 metabolite . The major metabolic pathway for Losartan is by the cytochrome P450 (CYP) 3A4, 2C9, and 2C10 isoenzymes . Losartan has a favorable drug-drug interaction profile, with no clinically relevant interactions between this drug and a range of inhibitors and stimulators of the CYP450 system .

Action Environment

The action of Losartan can be influenced by various environmental factors. For instance, the drug’s efficacy and stability can be affected by factors such as the patient’s diet, lifestyle, and the presence of other medications . Furthermore, the synthesis of Losartan involves a practical, efficient, and green process, highlighting the importance of environmental considerations in the production of this drug .

Biochemical Analysis

Biochemical Properties

Losartan Methyl Ether, like Losartan, is likely to interact with the angiotensin II type 1 (AT1) receptor . Angiotensin II is a hormone that causes vasoconstriction and a subsequent increase in blood pressure. By blocking the AT1 receptor, this compound can prevent these effects, thereby lowering blood pressure .

Cellular Effects

This compound may have similar cellular effects to Losartan. Losartan has been shown to reduce T-cell and B-cell activation, specifically by decreasing cell vitality and pro-inflammatory cytokine production . It also inhibits the production of pro-inflammatory mediators and reduces the phosphorylation of p38, ERK, and signaling through NF-κB .

Molecular Mechanism

The molecular mechanism of this compound is likely similar to that of Losartan. Losartan blocks AT1 receptors and intracellular calcium signaling, promoting vasodilation . After performing docking assays following quantum biochemistry calculations using Losartan and sACE crystallographic data, it was found that their interaction results reveal a new mechanism of action with important implications for understanding its effects on hypertension .

Temporal Effects in Laboratory Settings

Losartan and its active metabolite E 3174 have a relatively low volume of distribution, consistent with the high protein binding of these acidic compounds, primarily to albumin .

Dosage Effects in Animal Models

Studies on Losartan have shown that it has a protective effect against tubulointerstitial injury in IgAN .

Metabolic Pathways

The major metabolic pathway for Losartan involves three main routes: oxidation, hydroxylation, and glucuronidation. The conversion of Losartan to E-3174 is an oxidation of an alcohol to a carboxylic acid. This biotransformation is catalyzed by cytochrome P450 enzymes with E-3179 as an aldehyde intermediate .

Transport and Distribution

Losartan is rapidly and almost completely absorbed, reaching maximum concentrations 1–2 hours post-administration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Losartan Methyl Ether typically involves the methylation of Losartan. One common method is the reaction of Losartan with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The key steps include the preparation of intermediates, methylation, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Losartan Methyl Ether can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it back to its alcohol form.

Substitution: The methyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, Losartan Methyl Ether is used as a starting material for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable compound in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential effects on angiotensin II receptors. It serves as a tool to understand the receptor’s role in various physiological processes.

Medicine

Medically, this compound is investigated for its potential therapeutic benefits beyond hypertension. Research is ongoing to explore its efficacy in treating conditions like heart failure and diabetic nephropathy.

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique properties make it a candidate for drug formulation and testing.

Comparison with Similar Compounds

Similar Compounds

Losartan: The parent compound, used widely for hypertension.

Candesartan: Another angiotensin II receptor antagonist with similar uses.

Telmisartan: Known for its long-lasting effects and high potency.

Uniqueness

Losartan Methyl Ether is unique due to the presence of the methyl ether group, which can alter its pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its efficacy or reduce side effects compared to its parent compound, Losartan.

Properties

IUPAC Name |

5-[2-[4-[[2-butyl-4-chloro-5-(methoxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN6O/c1-3-4-9-21-25-22(24)20(15-31-2)30(21)14-16-10-12-17(13-11-16)18-7-5-6-8-19(18)23-26-28-29-27-23/h5-8,10-13H,3-4,9,14-15H2,1-2H3,(H,26,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHOQTPUEWOTNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

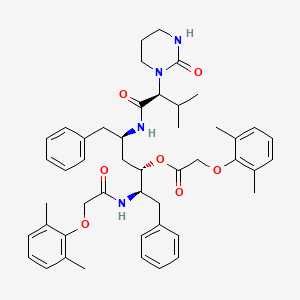

![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)

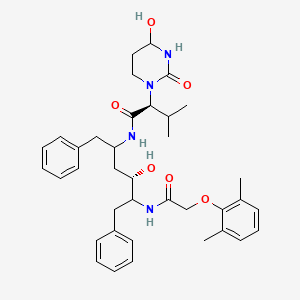

![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)